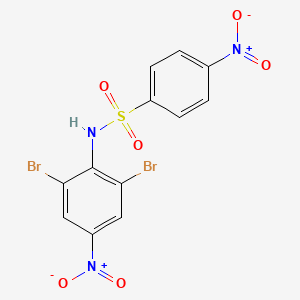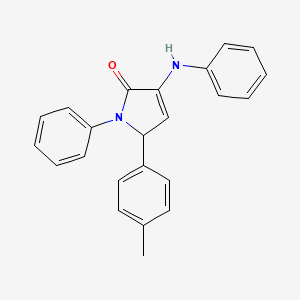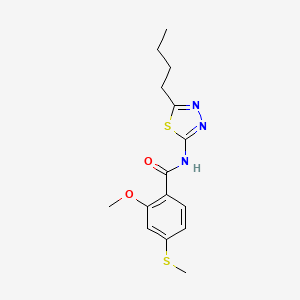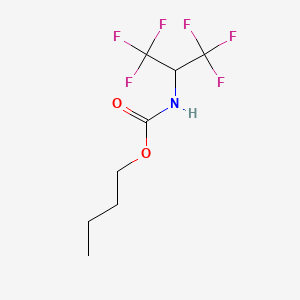![molecular formula C15H14N4 B5249302 2-[(3E)-3-(dimethylaminomethylidene)-1,4-dihydroquinolin-2-ylidene]propanedinitrile](/img/structure/B5249302.png)
2-[(3E)-3-(dimethylaminomethylidene)-1,4-dihydroquinolin-2-ylidene]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3E)-3-(dimethylaminomethylidene)-1,4-dihydroquinolin-2-ylidene]propanedinitrile is a complex organic compound known for its unique structure and reactivity. This compound features a quinoline core with a dimethylaminomethylidene substituent, making it a valuable intermediate in various chemical syntheses and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3E)-3-(dimethylaminomethylidene)-1,4-dihydroquinolin-2-ylidene]propanedinitrile typically involves the reaction of quinoline derivatives with dimethylaminomethylidene reagents. One common method includes the use of Lawesson’s reagent for selective thionation, followed by transamination reactions . The optimal temperature and reaction conditions are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors with precise control over temperature, pressure, and reagent concentrations. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3E)-3-(dimethylaminomethylidene)-1,4-dihydroquinolin-2-ylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
2-[(3E)-3-(dimethylaminomethylidene)-1,4-dihydroquinolin-2-ylidene]propanedinitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its antitumor and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylaminomethylidene group plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved often include inhibition of enzymatic activity or disruption of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-3-[(dimethylamino)methylidene]furan-2(3H)-thiones
- (3E)-3-(dimethylaminomethylidene)-1H-indol-2-one
- (dimethylaminomethylene)malononitrile
Uniqueness
2-[(3E)-3-(dimethylaminomethylidene)-1,4-dihydroquinolin-2-ylidene]propanedinitrile stands out due to its unique quinoline core and the presence of the dimethylaminomethylidene group, which imparts distinct reactivity and binding properties compared to other similar compounds .
Eigenschaften
IUPAC Name |
2-[(3E)-3-(dimethylaminomethylidene)-1,4-dihydroquinolin-2-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4/c1-19(2)10-12-7-11-5-3-4-6-14(11)18-15(12)13(8-16)9-17/h3-6,10,18H,7H2,1-2H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCVKFKJOIXNJR-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CC2=CC=CC=C2NC1=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\CC2=CC=CC=C2NC1=C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-ethoxyethyl 3-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}benzoate](/img/structure/B5249224.png)
![1-[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5249227.png)
![2-[3-(2,3-Dihydroindole-1-carbonyl)phenyl]-4-methyl-1,1-dioxo-1,2-thiazolidin-3-one](/img/structure/B5249229.png)
![5-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]-3-phenyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B5249232.png)
![ethyl 1-[(5-methyl-2-thienyl)sulfonyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5249233.png)

![1-[1-(4-chlorobenzyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5249256.png)

![(5Z)-5-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-(4-METHYLPHENYL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B5249269.png)

![4-bromo-2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5249285.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B5249292.png)


